molecular formula C13H8F5NO2S B6113340 3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B6113340
M. Wt: 337.27 g/mol
InChI Key: YPECKWIZIKIDHY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cell growth and inflammation. It has also been suggested that Compound X interacts with cellular membranes and disrupts their function.
Biochemical and Physiological Effects:
Compound X has been found to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes involved in cell growth and inflammation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Compound X has shown antibacterial activity against gram-positive bacteria. Physiologically, Compound X has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its broad range of potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antibacterial properties. However, one limitation of using Compound X in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of Compound X.

Future Directions

There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more efficient and cost-effective ways of producing Compound X. Additionally, further studies are needed to determine the optimal dosage and potential side effects of Compound X in vivo. Finally, there is a need for clinical trials to determine the safety and efficacy of Compound X as a potential therapeutic agent.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with 3,4-difluoronitrobenzene, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Compound X has shown promising results in scientific research for its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antibacterial properties. In vitro studies have shown that Compound X inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Compound X has shown antibacterial activity against gram-positive bacteria.

properties

IUPAC Name

3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2S/c14-11-5-4-10(7-12(11)15)22(20,21)19-9-3-1-2-8(6-9)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPECKWIZIKIDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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